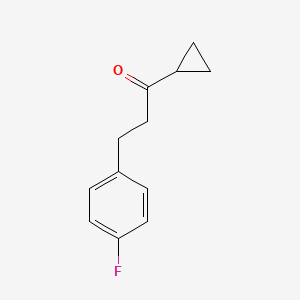

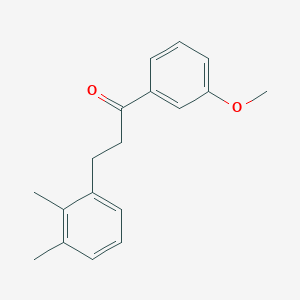

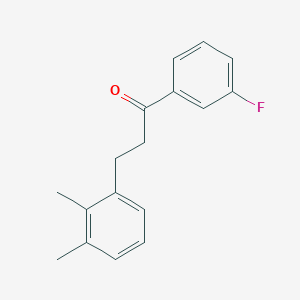

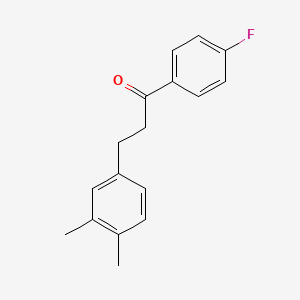

3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone, also known as 3,4-CTMP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that is structurally similar to methylphenidate, a widely used medication for attention deficit hyperactivity disorder (ADHD). 3,4-CTMP has gained popularity in recent years due to its potential use as a cognitive enhancer and its ability to improve focus and concentration.

Scientific Research Applications

Medicinal Chemistry: Thrombopoietin Mimetics

This compound serves as a precursor in the synthesis of thrombopoietin mimetics . These are molecules that mimic the activity of thrombopoietin, a natural hormone involved in platelet production. They have potential applications in treating thrombocytopenia, a condition characterized by a low platelet count.

Materials Science: Polymer Precursors

In materials science, derivatives of this compound are used to produce polyimide resins . These resins are known for their thermal stability and are used in high-temperature applications, such as in the aerospace industry.

Environmental Science: Chiral Resolution Agents

The compound’s derivatives are utilized in the stereoselective crystallization of chiral substances . This is crucial in environmental science for the separation of enantiomers, which can have different biological effects and environmental impacts.

Analytical Chemistry: Chromatographic Standards

In analytical chemistry, this compound can be used to create standards for chromatographic analysis . It helps in the calibration of equipment and ensures the accuracy of analytical results.

Pharmacology: Central Nervous System Studies

The compound’s analogs are studied for their effects on the central nervous system . They are used to understand the pharmacological properties of new therapeutic agents.

Organic Synthesis: Intermediate for Eltrombopag

It is an intermediate in the synthesis of Eltrombopag , a medication used to treat low blood platelet counts in people with chronic immune thrombocytopenia.

Enzymatic Reactions: Substrate for Biocatalysis

The compound is a potential substrate for biocatalytic processes . Enzymes can selectively modify it to produce pharmaceutical intermediates.

Synthesis of N-Heterocyclic Compounds

It is used in the synthesis of N-heterocyclic compounds, which are core structures in many pharmaceuticals . These compounds are essential for creating a variety of drugs with diverse therapeutic effects.

properties

IUPAC Name |

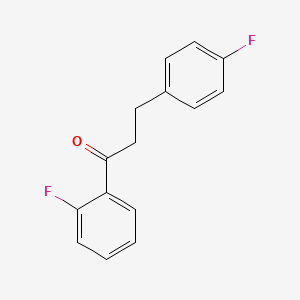

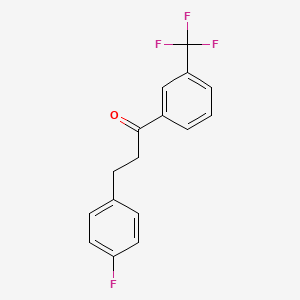

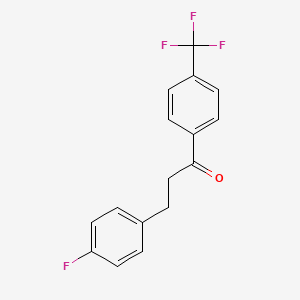

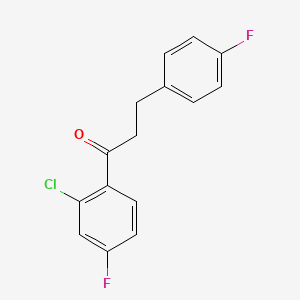

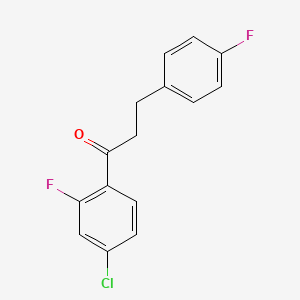

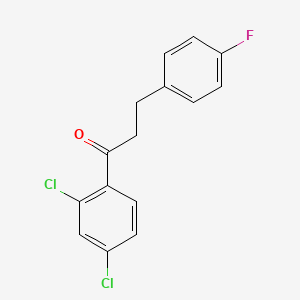

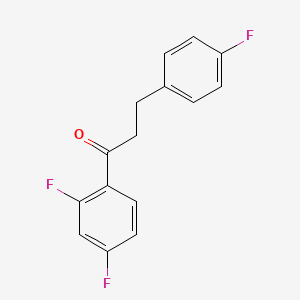

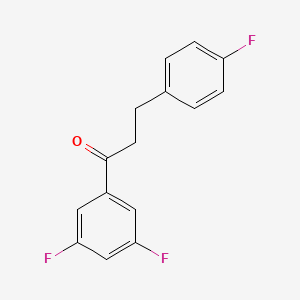

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-3-4-14(11-13(12)2)5-10-17(19)15-6-8-16(18)9-7-15/h3-4,6-9,11H,5,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGECIGUXAFIQJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644842 |

Source

|

| Record name | 3-(3,4-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone | |

CAS RN |

898779-29-8 |

Source

|

| Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.